

Application Notes and Protocols for Shp2-IN-14

In Vitro Assays

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Compound of Interest

Compound Name: *Shp2-IN-14*

Cat. No.: *B12385924*

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Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.^{[1][2]} It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, regulating cellular processes such as proliferation, survival, and differentiation.^{[1][3]} Aberrant Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.^{[2][4]} This has made Shp2 an attractive therapeutic target in oncology. **Shp2-IN-14** is a small molecule inhibitor that has been investigated for its potential to modulate Shp2 activity. These application notes provide detailed protocols for in vitro assays to characterize the activity of **Shp2-IN-14** and similar compounds.

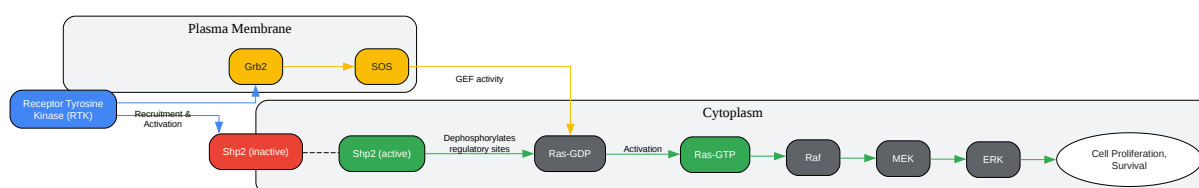
Data Presentation

The inhibitory activity of a representative Shp2 inhibitor, referred to as compound 1, has been characterized in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values against different forms of the Shp2 protein.

Enzyme	Substrate	IC50 (μM)	Reference
Wild-Type (WT) Full-Length Shp2	Phospho-peptide	9.8	[1]
Full-Length Shp2 (E76K mutant)	Phospho-peptide	7.67	[1]
Shp2 PTP Domain	Phospho-peptide	20.87	[1]

Signaling Pathway

Under basal conditions, Shp2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[5] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated receptors or scaffolding proteins via its SH2 domains. This interaction induces a conformational change that relieves the autoinhibition, allowing the PTP domain to dephosphorylate its substrates and activate downstream signaling pathways, most notably the Ras/MAPK cascade.[6] Allosteric inhibitors of Shp2, such as SHP099, function by stabilizing this autoinhibited conformation.[7]



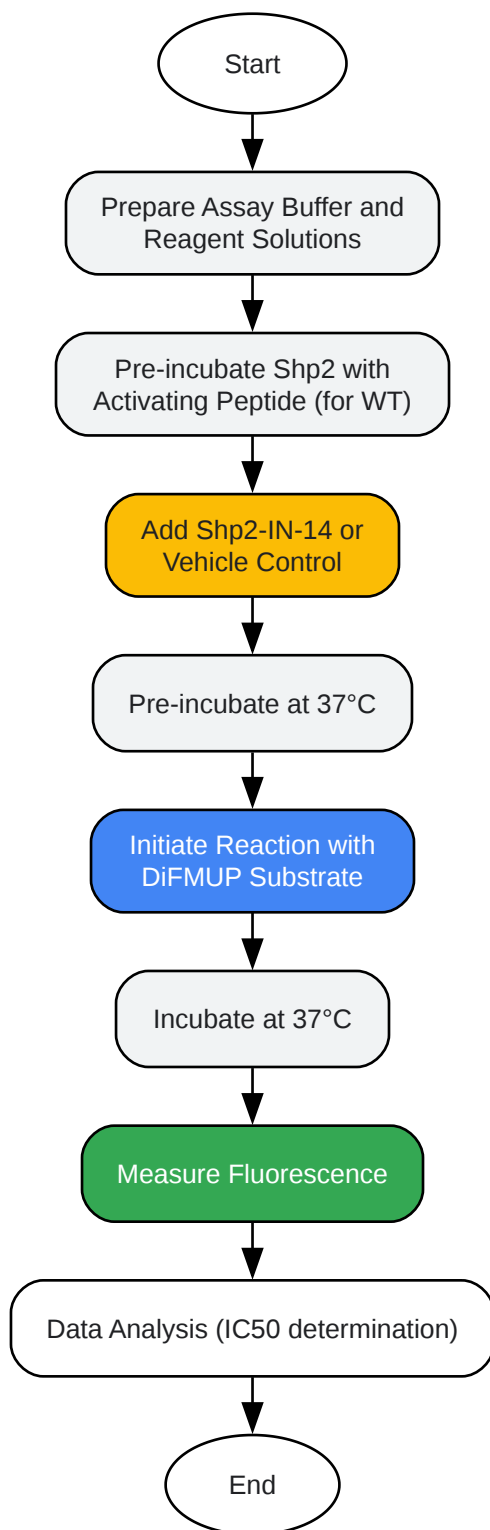
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Caption: Simplified Shp2 signaling pathway.

Experimental Protocols

Biochemical Assay: Shp2 Phosphatase Activity Inhibition

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against Shp2 using a synthetic phosphopeptide substrate.



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Caption: Workflow for the biochemical Shp2 inhibition assay.

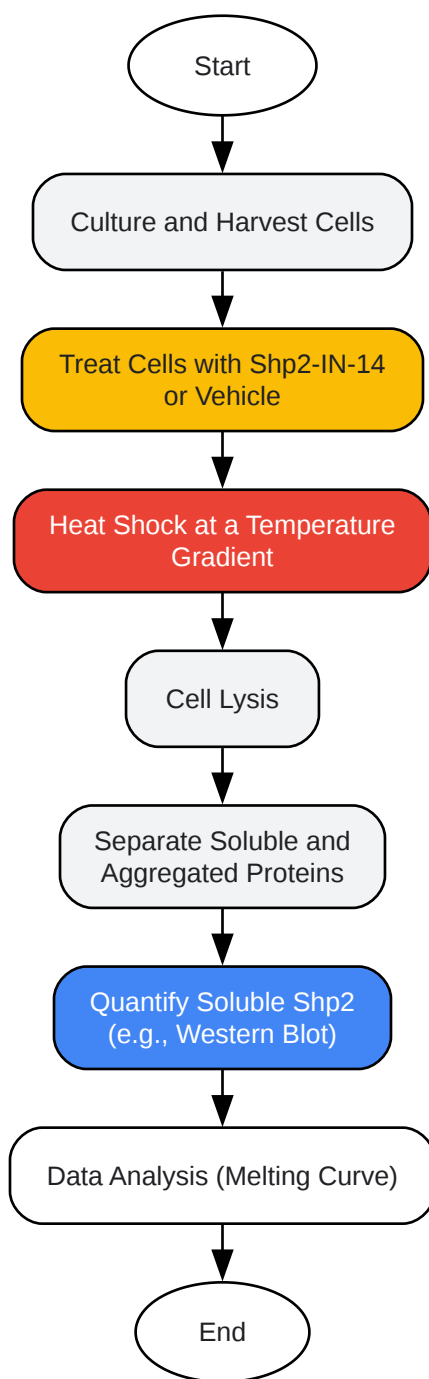
- Recombinant human Shp2 (full-length wild-type, mutants, or PTP domain)

- Shp2 activating peptide (e.g., dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide)[2]
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[2]
- **Shp2-IN-14** or other test compounds
- DMSO (vehicle control)
- 384-well black plates
- Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)
- Reagent Preparation: Prepare all reagents and solutions. Dilute **Shp2-IN-14** and control compounds to the desired concentrations in DMSO.
- Enzyme Activation (for Wild-Type Shp2): In a microcentrifuge tube, pre-incubate wild-type Shp2 with the activating IRS-1 peptide to relieve autoinhibition. The optimal concentration of the activating peptide should be determined empirically.
- Assay Plate Preparation: To each well of a 384-well plate, add the test compound (**Shp2-IN-14**) or DMSO vehicle.
- Enzyme Addition: Add the activated wild-type Shp2 or the constitutively active mutant Shp2 to each well.
- Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7]
- Reaction Initiation: Initiate the phosphatase reaction by adding the DiFMUP substrate to each well. The final concentration of DiFMUP should be at its Michaelis constant (Km) value, which should be determined experimentally.[2]
- Incubation: Incubate the plate for 60 minutes at 37°C.[7]

- **Fluorescence Measurement:** Measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **Shp2-IN-14** relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of **Shp2-IN-14** in intact cells by measuring the thermal stabilization of the Shp2 protein upon ligand binding.^[2]



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

- Cell line expressing Shp2 (e.g., HEK293T)
- Cell culture medium and supplements

- **Shp2-IN-14** or other test compounds
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Antibodies: anti-Shp2 primary antibody, appropriate secondary antibody
- Western blot reagents and equipment
- Thermocycler or heating blocks
- Cell Culture: Culture cells to approximately 80% confluency.
- Compound Treatment: Treat cells with various concentrations of **Shp2-IN-14** or DMSO vehicle for a specified time (e.g., 1 hour) at 37°C.
- Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[3]
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
- Western Blot Analysis: Analyze the amount of soluble Shp2 in each sample by Western blotting using an anti-Shp2 antibody.
- Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble Shp2 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]

Conclusion

The provided protocols for biochemical and cellular in vitro assays offer a robust framework for the characterization of Shp2 inhibitors like **Shp2-IN-14**. The biochemical assay allows for the direct assessment of enzymatic inhibition and determination of potency (IC50), while the cellular thermal shift assay provides crucial evidence of target engagement within a cellular context. These assays are essential tools for the discovery and development of novel therapeutic agents targeting the Shp2 phosphatase.

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